molecular formula C13H15NO2 B14271061 Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate CAS No. 137479-75-5

Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate

Cat. No.: B14271061
CAS No.: 137479-75-5
M. Wt: 217.26 g/mol
InChI Key: LQESALBUOCBSMX-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a conjugated diene system, making it an interesting molecule for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The conjugated diene system may also participate in electron transfer processes, influencing redox reactions within cells.

Comparison with Similar Compounds

Ethyl 3-methyl-5-(pyridin-3-yl)penta-2,4-dienoate can be compared with other similar compounds, such as:

    Ethyl 3-methyl-5-(pyridin-2-yl)penta-2,4-dienoate: This compound has a pyridine ring at a different position, which may alter its reactivity and interactions.

    Ethyl 3-methyl-5-(pyridin-4-yl)penta-2,4-dienoate: The position of the pyridine ring can affect the compound’s electronic properties and biological activity.

    Mthis compound: The substitution of the ethyl group with a methyl group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

137479-75-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 3-methyl-5-pyridin-3-ylpenta-2,4-dienoate

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)9-11(2)6-7-12-5-4-8-14-10-12/h4-10H,3H2,1-2H3

InChI Key

LQESALBUOCBSMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CC1=CN=CC=C1

Origin of Product

United States

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